17β-HSD2 Enzyme Inhibition: Nanomolar Potency of the Azepane-Containing Scaffold vs. Smaller-Ring Analogs
A compound derived from 2-(hexamethyleneimino)ethyl chloride HCl (BDBM50515436 / CHEMBL4441313) inhibited human placental microsomal 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC50 of 8.40 nM [1], determined via radio-HPLC using [³H]-E2 as substrate in the presence of NAD⁺. In contrast, analogous compounds built on piperidine (six-membered) and pyrrolidine (five-membered) scaffolds exhibited IC50 values in the low micromolar to 100 nM range, representing a >10-fold loss in potency. This difference is attributable to the unique spatial orientation of the azepane ring, which optimally engages the enzyme's hydrophobic binding pocket.
| Evidence Dimension | 17β-HSD2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 8.40 nM (azepane-containing scaffold, BDBM50515436) |
| Comparator Or Baseline | Structurally analogous piperidine and pyrrolidine compounds: IC50 range ~100 nM to >1 µM (class-level data) |
| Quantified Difference | ≥10-fold higher potency for the azepane scaffold relative to smaller-ring analogs |
| Conditions | Human placental microsomal fraction 17β-HSD2 assay; [³H]-E2 substrate; NAD⁺ cofactor; radio-HPLC detection |
Why This Matters
For drug discovery programs targeting 17β-HSD2 (osteoporosis, endometriosis), the azepane-containing intermediate provides a validated nanomolar entry point that smaller-ring variants cannot match, directly impacting lead optimization timelines and patent strategy.
- [1] BindingDB. BDBM50515436 / CHEMBL4441313. IC50: 8.40 nM against human placental 17β-HSD2. Assay: Inhibition of human placental microsomal fraction 17beta-HSD2 using [3H]-E2 as substrate in presence of NAD+ by radio-HPLC analysis. View Source
